N-(2-chlorophenyl)-4-phenoxybutanamide
Description
N-(2-Chlorophenyl)-4-phenoxybutanamide is a synthetic amide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a phenoxy moiety at the 4-position of the butanamide chain. The compound’s physicochemical properties, such as solubility and melting point, are likely influenced by the electron-withdrawing chlorine atom and the aromatic phenoxy group, which may enhance stability and intermolecular interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-9-4-5-10-15(14)18-16(19)11-6-12-20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJLIPPCTWICGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-phenoxybutanamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-phenoxybutanamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of N-(2-chlorophenyl)-4-phenoxybutanamide, highlighting variations in substituents and molecular properties:
Key Observations:
- Substituent Effects: The position and number of chlorine atoms significantly alter electronic properties.
- Chain Length and Flexibility : Compounds like N-(4-Chlorophenyl)-2-phenylbutanamide () with shorter chains may exhibit reduced steric hindrance, affecting binding to biological targets .
- Crystallographic Trends: highlights that aryl substituents (e.g., phenoxy) in the side chain increase ³⁵Cl NQR frequencies compared to alkyl groups, suggesting stronger electron-withdrawing effects in the target compound .
Electronic and Spectroscopic Properties
- ³⁵Cl NQR Analysis: Substituted amides with aryl/chloroalkyl groups (e.g., phenoxy) exhibit higher ³⁵Cl NQR frequencies than alkyl-substituted analogs. This implies that this compound may have distinct electronic environments compared to compounds like N-(2-ethylphenyl)-4-(2,4-dichlorophenoxy)butanamide .
- Crystallography: Crystal structures of related amides () show that side-chain substitutions (e.g., phenoxy vs. methyl) influence bond lengths (e.g., C(S)-C(O)) and lattice parameters. For example, N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (a=8.795 Å, c=15.115 Å), while alkyl-substituted analogs adopt monoclinic systems .
Biological Activity
N-(2-chlorophenyl)-4-phenoxybutanamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenoxy group attached to a butanamide backbone, which contributes to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 273.75 g/mol. The presence of the chlorine atom on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. It is believed to modulate various cellular processes, including:
- Signal Transduction : The compound may influence signaling pathways by binding to receptors or enzymes, thereby altering their activity.
- Gene Expression : By interacting with transcription factors, it may affect the expression of genes involved in inflammatory responses and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating substantial antibacterial activity.
- Inflammation Reduction : In an animal model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits the expression of COX-2 and iNOS genes, which are critical mediators in inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| N-(2-bromophenyl)-4-phenoxybutanamide | C15H16BrNO2 | Antimicrobial |
| 2-chloro-N-(3-methylphenyl)nicotinamide | C14H14ClN | Antiviral |
| N-(4-fluorophenyl)-4-phenoxybutanamide | C15H16FNO2 | Anti-inflammatory |
This compound stands out due to its specific structural features that enhance its reactivity and biological efficacy compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
